molecular formula C25H28N2O2S2 B2992710 Tert-butyl 4-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine-1-carboxylate CAS No. 2138423-47-7

Tert-butyl 4-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine-1-carboxylate

Cat. No.: B2992710
CAS No.: 2138423-47-7
M. Wt: 452.63
InChI Key: JKRIJPXWMPGCSN-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic aromatic compounds. Its unique structure and properties make it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of 1-benzothiophene with appropriate reagents to form the dihydrobenzothiophene derivative, followed by further functionalization to introduce the piperazine and tert-butyl carboxylate groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled conditions to ensure high yield and purity. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced derivatives of the benzothiophene ring.

  • Substitution: Introduction of various functional groups at specific positions on the molecule.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: It may be used as a probe or inhibitor in biochemical assays to study enzyme activities or biological pathways.

  • Industry: It can be used in the production of advanced materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 4-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding or inhibition.

Molecular Targets and Pathways Involved:

  • Receptors: Binding to specific receptors in the central nervous system to modulate neurotransmitter activity.

  • Enzymes: Inhibition of enzymes involved in disease pathways, such as those related to inflammation or cancer.

Comparison with Similar Compounds

  • Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: A simpler analog lacking the dihydrobenzothiophene moiety.

  • Tert-butyl N-(5-bromo-1-benzothiophen-2-yl)carbamate: A related compound with a bromine substituent on the benzothiophene ring.

Uniqueness: Tert-butyl 4-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine-1-carboxylate is unique due to its complex structure, which includes both a dihydrobenzothiophene and a piperazine ring

Properties

IUPAC Name

tert-butyl 4-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2S2/c1-25(2,3)29-24(28)27-13-11-26(12-14-27)20-7-5-9-22-19(20)16-23(31-22)17-6-4-8-21-18(17)10-15-30-21/h4-10,15,23H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRIJPXWMPGCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3CC(SC3=CC=C2)C4=C5C=CSC5=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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